N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid
Overview
Description
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid is a chemical compound known for its role as a color developing agent in photographic processes. It is commonly referred to as Color Developing Agent 3 and is used in the development of color films. The compound is characterized by its ability to form color dye molecules through a series of chemical reactions.
Scientific Research Applications
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of photographic films and dyes.
Mechanism of Action
Kodak CD-3, also known as Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3), is a key ingredient in the E-6 color developer used in developing color films .
Target of Action
The primary target of Kodak CD-3 is the chemically exposed silver halide in the film . Silver halide is a light-sensitive compound used in photographic film and paper. When the film is exposed to light, it reduces the silver ions in the silver halide to metallic silver, which forms the dark areas in a negative .
Biochemical Pathways
As the metallic silver image is formed, the oxidized color developing agent (CD-3ox) reacts with the color couplers in each of the three layers of the film to form colored dyes . This reaction is represented by the equation: CD-3ox + coupler → Image dye . The dyes form only at the sites where the image is being converted to metallic silver .
Result of Action
The result of Kodak CD-3’s action is the formation of a positive silver image and colored dyes in the film . The colored dyes are formed at the sites where the silver image is being converted to metallic silver . This results in a color negative that can be used to produce positive color prints.
Action Environment
The action of Kodak CD-3 is influenced by several environmental factors. For instance, the pH of the developer solution affects the reaction of the couplers . A high pH produces green color-balance shifts . Additionally, the concentration of sulfite in the developer solution affects film contrast . As sulfite concentration increases, film contrast will be lower, especially in the high densities . Conversely, as sulfite concentration decreases, film contrast will be higher, especially in high-density areas .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Kodak CD-3 acts on chemically exposed silver halide to form metallic silver . The oxidized form of Kodak CD-3 reacts with adjacent dye couplers to form dye images . It also reacts with competing chemicals such as citrazinic acid (CZA) and sulfite to form soluble by-products .
Cellular Effects
The primary cellular effect of Kodak CD-3 is the formation of colored dyes within the layers of the film . The dyes form only at the sites where the image is being converted to metallic silver .
Molecular Mechanism
The molecular mechanism of Kodak CD-3 involves a series of chemical reactions. Initially, it acts on chemically exposed silver halide to form metallic silver . The oxidized form of Kodak CD-3 then reacts with adjacent dye couplers to form dye images . It also reacts with competing chemicals to form soluble by-products .
Temporal Effects in Laboratory Settings
The effects of Kodak CD-3 over time in laboratory settings are primarily related to the development of film. The concentration of sulfite, a competing chemical, affects film contrast . As sulfite concentration increases, film contrast will be lower, especially in the high densities .
Metabolic Pathways
The metabolic pathways involving Kodak CD-3 are primarily related to the development of film. The oxidized form of Kodak CD-3 reacts with adjacent dye couplers to form dye images . It also reacts with competing chemicals to form soluble by-products .
Transport and Distribution
In the context of film development, it is distributed throughout the layers of the film where it reacts with chemically exposed silver halide .
Subcellular Localization
In the context of film development, it is distributed throughout the layers of the film .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide involves the reaction of 4-amino-N-ethyl-3-methylaniline with ethylene oxide to form the intermediate N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]amine. This intermediate is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide is carried out in large-scale reactors with precise control over temperature and pressure. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Comparison with Similar Compounds
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide is part of a series of color developing agents, including:
Color Developing Agent 1: N-[2-(4-amino-3-methylphenyl)ethyl]methanesulfonamide.
Color Developing Agent 2: N-[2-(4-amino-3-methylphenyl)ethyl]methanesulfonamide sulfate.
Color Developing Agent 4: N-[2-(4-amino-3-methylphenyl)ethyl]methanesulfonamide hydrochloride.
Compared to these similar compounds, N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide is unique due to its specific structure and reactivity, which make it particularly effective in forming color dye molecules in photographic processes .
Properties
IUPAC Name |
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H21N3O2S.3H2O4S/c2*1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;3*1-5(2,3)4/h2*5-6,9,14H,4,7-8,13H2,1-3H3;3*(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDFXFLCEDDWEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48N6O16S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
92-09-1 (Parent) | |
Record name | CD 003 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025646713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2027882 | |
Record name | Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
837.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Pellets or Large Crystals, Off-white to beige odorless crystalline solid; [Kodak MSDS] | |
Record name | Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | CD-3 | |
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CAS No. |
25646-71-3, 24567-76-8 | |
Record name | CD 003 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025646713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-(4-amino-N-ethyl-m-toluidino)ethyl)methanesulphonamide sesquisulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(n-ethyl-n-2-methane sulfonylamino ethyl)-2- phenylene diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-(4-AMINO-N-ETHYL-M-TOLUIDINO)ETHYL)METHANESULFONAMIDE SESQUISULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSG4Z13NE0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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